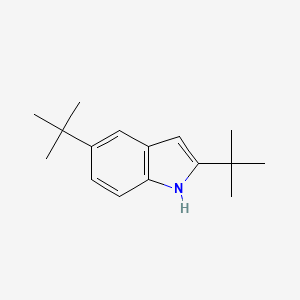

2,5-ditert-butyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-ditert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-15(2,3)12-7-8-13-11(9-12)10-14(17-13)16(4,5)6/h7-10,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFPVCCYRUVHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289114 | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-46-2 | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Indole Scaffolds

The indole (B1671886) ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a versatile and highly functionalizable scaffold. semanticscholar.orgirjmets.com Its electron-rich nature makes it a valuable precursor in a multitude of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. bohrium.comirjmets.com This chemical tractability has led to the incorporation of the indole moiety into a wide range of molecules with significant biological activity. semanticscholar.org

Key attributes of the indole scaffold include:

Prevalence in Nature and Medicine: Indole is the core structure of the amino acid tryptophan and numerous alkaloids, and it is a key pharmacophore in many approved drugs. rsc.orgirjmets.com

Versatility in Organic Synthesis: A variety of classic and modern synthetic methods, such as the Fischer, Reissert, and Madelung syntheses, allow for the construction of diverse indole derivatives. researchgate.netbohrium.com

Tunable Electronic Properties: The electronic characteristics of the indole ring can be readily modified through substitution, influencing the reactivity and properties of the resulting molecules. irjmets.com

The broad utility of indole derivatives extends into materials science, where their unique photophysical and electronic properties are harnessed in the development of organic electronics, sensors, and functional dyes. rsc.org

The Intrigue of Steric Hindrance: a Case for 2,5 Di Tert Butyl 1h Indole

The introduction of bulky substituents, such as tert-butyl groups, onto the indole (B1671886) scaffold creates sterically hindered derivatives with distinct chemical and physical properties. This steric bulk can significantly influence reaction outcomes, molecular conformations, and intermolecular interactions.

Academic research into sterically hindered indoles like 2,5-di-tert-butyl-1H-indole is driven by several key factors:

Controlling Reactivity and Selectivity: The steric hindrance imposed by the tert-butyl groups can direct the course of chemical reactions, favoring certain products over others. For instance, in some reactions, bulky substituents can lead to lower yields or require longer reaction times due to steric impediment. rsc.org

Modulating Physical Properties: The presence of large alkyl groups can enhance the solubility of indole derivatives in organic solvents and influence their solid-state packing, which is crucial for materials science applications.

Probing Structure-Activity Relationships: In medicinal chemistry, the introduction of bulky groups can probe the steric tolerance of biological targets, providing valuable insights for drug design. For example, studies on other substituted indoles have shown that the size and position of substituents can dramatically impact biological activity. acs.org

Stabilizing Reactive Species: Steric shielding can be employed to stabilize otherwise transient or highly reactive intermediates, allowing for their isolation and characterization.

Current Research Landscape and Future Horizons

Classical Indole Synthesis Approaches and Their Applicability to Sterically Hindered Systems

Many traditional indole syntheses, while foundational in organic chemistry, often falter when applied to substrates bearing bulky substituents. The steric clash between large groups can impede key bond-forming steps, leading to low yields or entirely different reaction pathways.

Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. However, its application to the synthesis of sterically demanding indoles is not straightforward. The key step, a tandfonline.comtandfonline.com-sigmatropic rearrangement, can be significantly hindered by bulky substituents.

Research into the Fischer indole synthesis has shown that while it is a robust method, its success with sterically hindered substrates can be limited. mdpi.comthieme-connect.com The formation of the necessary hydrazone intermediate may be sluggish, and the subsequent cyclization can be impeded. Modifications to the reaction conditions, such as the use of stronger acids or higher temperatures, are often required, but these can also lead to undesired side reactions. For the synthesis of indoles with bulky groups, alternative strategies are often sought to avoid the harsh conditions and potential for low yields associated with the classical Fischer approach. thieme-connect.comthieme-connect.com

Considerations for Other Named Indole Syntheses in the Context of Bulky Substituents

Several other named indole syntheses have been developed, each with its own set of advantages and limitations. When considering the synthesis of sterically encumbered indoles like 2,5-di-tert-butyl-1H-indole, the steric tolerance of each method is a critical factor. mdpi.com

| Indole Synthesis | Applicability to Sterically Hindered Systems |

| Bartoli Indole Synthesis | This method is particularly well-suited for the synthesis of 7-substituted indoles and often gives higher yields with bulkier ortho substituents on the starting nitroarene. wikipedia.orgname-reaction.comonlineorganicchemistrytutor.com The steric bulk is thought to assist the key tandfonline.comtandfonline.com-sigmatropic rearrangement. wikipedia.orgyoutube.com |

| Hemetsberger Indole Synthesis | This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. While it can produce indole-2-carboxylic esters in good yields, the synthesis and stability of the azido (B1232118) starting material can be problematic. wikipedia.org The use of tert-butyl azidoacetate has been explored to improve the synthesis of related indole-2-carboxylates, but high temperatures can lead to decomposition, especially with bulky tert-butyl esters. jst.go.jppharm.or.jptandfonline.com |

| Bischler Indole Synthesis | The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with excess aniline (B41778). wikipedia.org It has historically been plagued by harsh conditions and low yields. wikipedia.org Steric hindrance from bulky groups on either the aniline or the acetophenone (B1666503) derivative can further complicate the reaction, making it less suitable for preparing highly substituted indoles. diva-portal.org |

| Larock Indole Synthesis | This palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne is a versatile method for preparing 2,3-disubstituted indoles. wikipedia.orgub.edu The reaction generally favors the placement of the bulkier alkyne substituent at the C2 position of the indole. ub.edunih.gov This regioselectivity is a key consideration for synthesizing specifically substituted indoles. The use of bulky trimethylsilyl (B98337) groups on the alkyne has been shown to give high yields. wikipedia.org |

Other named reactions such as the Julia, Nenitzescu, Madelung, and Reissert syntheses also present challenges in the context of sterically demanding substrates. For instance, reactions that proceed through intermediates sensitive to steric bulk are likely to be inefficient for the synthesis of di-tert-butylated indoles.

Modern Catalytic Strategies for Forming the 2,5-Di-tert-butyl-1H-indole Core

Modern synthetic methods often employ transition metal or organocatalysts to achieve high efficiency and selectivity under milder conditions. These approaches offer promising alternatives for the construction of sterically hindered indole frameworks.

Transition Metal-Catalyzed Cyclizations and Annulations (e.g., Palladium, Gold)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including substituted indoles. researchgate.net Catalysts based on palladium, gold, rhodium, and copper have all been successfully employed in indole synthesis. mdpi.comresearchgate.nettandfonline.com

Palladium-catalyzed reactions , such as the Larock indole synthesis, are powerful tools for constructing the indole nucleus. wikipedia.orgub.edu These methods often tolerate a wide range of functional groups and can be adapted for the synthesis of sterically hindered indoles. nih.gov For example, palladium-catalyzed cyclization of 2-alkynylanilines is a known route to 2-substituted indoles. bohrium.com

Gold-catalyzed synthesis has also emerged as a potent method for indole formation. acs.orgunimi.it Gold catalysts can activate alkynes towards nucleophilic attack, facilitating cyclization reactions under mild conditions. nih.govmdpi.com These reactions have been used to create a variety of substituted indoles, and their tolerance for steric bulk makes them attractive for the synthesis of di-tert-butylated derivatives. acs.orgfrontiersin.org

| Catalyst Type | Example Reaction | Relevance to Sterically Hindered Indoles |

| Palladium | Larock Indole Synthesis | Effective for 2,3-disubstituted indoles, with the bulkier group often directing to the 2-position. ub.edunih.gov |

| Palladium | Cyclization of 2-alkynylanilines | Can be used to form 2-substituted indoles, though steric hindrance can affect yields. mdpi.combohrium.com |

| Gold | Annulation of alkynyl thioethers | Provides access to sulfenylated indoles and is tolerant of steric bulk. acs.org |

| Gold | Cyclization of pyrrolyl glycols | Enables the synthesis of regioselectively functionalized hydroxyindoles. nih.gov |

| Rhodium | C-H activation and amidation | Can be highly selective for certain substitution patterns. nih.gov |

Organocatalytic Approaches and Metal-Free Protocols

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for indole synthesis. core.ac.uk These approaches avoid the use of potentially toxic and expensive heavy metals and often offer unique reactivity and selectivity.

Organocatalysis employs small organic molecules to catalyze reactions. For indole synthesis, organocatalysts can be used to activate substrates towards cyclization. For example, Brønsted acids or bases can facilitate key bond-forming steps. rsc.org While the direct application to 2,5-di-tert-butyl-1H-indole may be challenging due to steric hindrance, the development of more active and selective organocatalysts is an ongoing area of research. rsc.orgmostwiedzy.pl

Metal-free protocols often rely on the inherent reactivity of the starting materials under specific reaction conditions. rsc.org These can include thermal or photochemical methods. rsc.org For instance, a metal-free synthesis of sterically hindered 3-azoindoles has been reported, demonstrating the potential of these methods for constructing highly substituted systems. thieme.dethieme-connect.com

Green Chemistry Principles in the Synthesis of Substituted Indoles

The principles of green chemistry are increasingly being applied to the synthesis of indoles to develop more sustainable and environmentally friendly processes. tandfonline.comopenmedicinalchemistryjournal.com This includes the use of greener solvents, such as water or ionic liquids, the development of catalyst-free reactions, and the use of energy-efficient methods like microwave irradiation. tandfonline.comopenmedicinalchemistryjournal.comtandfonline.com

Recent advances have demonstrated the successful synthesis of indole derivatives using multicomponent reactions in environmentally benign solvents, often without the need for a catalyst. acs.orgnih.govacs.org These one-pot procedures are highly atom-economical and reduce waste. rsc.org The application of these green principles to the synthesis of sterically hindered indoles like 2,5-di-tert-butyl-1H-indole is a promising area for future research, aiming to combine synthetic efficiency with environmental responsibility. beilstein-journals.org

Direct tert-Butylation and Regioselective Functionalization Techniques

Directly introducing multiple bulky alkyl groups onto the indole scaffold is a desirable but challenging synthetic route. This section explores the strategies and inherent difficulties associated with the direct tert-butylation of indole to achieve the 2,5-disubstitution pattern.

The introduction of tert-butyl groups onto the indole ring is typically achieved through Friedel-Crafts-type alkylation reactions. These methods rely on the generation of a tert-butyl carbocation, or a related electrophilic species, which then attacks the electron-rich indole nucleus.

Common strategies involve the use of a tert-butylating agent in the presence of an acid catalyst. A prevalent method employs tert-butanol (B103910) as the alkylating agent, activated by a synergistic Brønsted/Lewis acid system. researchgate.netrsc.org For instance, a combination of iron(III) bromide (FeBr₃) as a Lewis acid and hydrobromic acid (HBr) as a Brønsted acid can effectively catalyze the tert-butylation of the indole ring. rsc.org Another effective system utilizes iron(III) chloride (FeCl₃) and hydrochloric acid (HCl). researchgate.netnih.gov The dual catalytic system is believed to enhance the acidity of the Brønsted acid, facilitating the formation of the tert-butyl cation from the alcohol under milder conditions than would be required with a superacid. rsc.org

An alternative approach uses di-tert-butyl peroxide as the source of the tert-butyl group, which can also be activated by a dual Brønsted/Lewis acid catalyst system to achieve site-selective alkylation on electron-rich aromatic compounds. nih.gov These reactions leverage the high nucleophilicity of the indole ring to facilitate the electrophilic aromatic substitution.

Table 1: Catalytic Systems for Direct tert-Butylation of Indoles

| Catalyst System | Alkylating Agent | Typical Conditions | Reference |

|---|---|---|---|

| FeBr₃ / HBr | tert-butanol | Dichloroethane (DCE), 50 °C | rsc.org |

| FeCl₃ / HCl | tert-butanol or 1-Adamantanol | Chlorobenzene, 100 °C | researchgate.netrsc.org |

| FeCl₃ / HCl | Di-tert-butyl peroxide | Not specified for indole | nih.gov |

The primary obstacle in the synthesis of 2,5-di-tert-butyl-1H-indole via direct alkylation is the control of regioselectivity. The indole ring possesses several nucleophilic positions, with the C3 position being the most reactive towards electrophiles. Consequently, direct tert-butylation of unsubstituted indole overwhelmingly yields 3-tert-butylindole as the major product. rsc.org

Achieving substitution at the C2 and C5 positions is significantly more difficult.

C3 Reactivity: The inherent electronic structure of the indole nucleus directs initial electrophilic attack to the C3 position. Preventing this primary reaction pathway is a major challenge.

Steric Hindrance: While the introduction of one bulky tert-butyl group can sterically influence the position of a subsequent alkylation, it does not reliably direct the second group to the C2 position. Direct alkylation of N-methylindole with tert-butanol and FeBr₃/HBr has been shown to produce a mixture that includes N-methyl-3,5-di-tert-butylindole, demonstrating that even with the C3 position available, substitution can occur on the benzene (B151609) ring portion of the molecule. researchgate.net

Mixture of Products: Friedel-Crafts alkylations on indoles are prone to producing complex mixtures of mono-, di-, and poly-alkylated isomers, as well as N-alkylated byproducts, making the isolation of a specific isomer like 2,5-di-tert-butyl-1H-indole in high yield exceptionally difficult. nih.govresearchgate.net The tert-butylation of the tryptophan indole ring is a known side reaction during peptide synthesis when using tert-butyloxycarbonyl (Boc) protecting groups under acidic cleavage conditions. nih.govresearchgate.net

These challenges mean that direct alkylation is generally not a viable method for the unambiguous synthesis of 2,5-di-tert-butyl-1H-indole.

To overcome the regioselectivity issues of direct alkylation, strategies that construct the indole ring from precursors already bearing the tert-butyl groups in the desired positions are employed. These cyclization methods offer precise control over the final substitution pattern.

Fischer Indole Synthesis: The most versatile and widely used method for this purpose is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. To synthesize 2,5-di-tert-butyl-1H-indole, the required precursors are 4-tert-butylphenylhydrazine and 3,3-dimethyl-2-butanone (pinacolone).

The general steps are:

Formation of the hydrazone from the reaction of 4-tert-butylphenylhydrazine with pinacolone (B1678379).

Treatment of the resulting hydrazone with an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or trifluoroacetic acid) to induce cyclization and elimination of ammonia (B1221849), yielding the target indole. rsc.orgrsc.org

Modern variations of the Fischer synthesis can obviate the need to handle potentially toxic hydrazine (B178648) precursors directly. One such method involves converting a haloarene, such as 1-bromo-4-tert-butylbenzene, into an organomagnesium reagent, which is then quenched with di-tert-butyl azodicarboxylate to form a protected hydrazine in situ. rsc.orgnih.govrsc.orgacs.org This intermediate can then be reacted with the appropriate ketone under acidic conditions to furnish the indole. rsc.org

Bischler-Möhlau Indole Synthesis: Another classical, though less common, approach is the Bischler-Möhlau indole synthesis. wikipedia.orgresearchgate.net This method involves the reaction of an α-halo-ketone with an excess of an aniline, typically at elevated temperatures. For the synthesis of 2,5-di-tert-butyl-1H-indole, the precursors would be 4-tert-butylaniline (B146146) and a suitable α-haloketone bearing a tert-butyl group, such as 1-bromo-3,3-dimethyl-2-butanone. While historically plagued by harsh conditions and low yields, modern modifications, including microwave-assisted protocols, have improved its utility. wikipedia.orgresearchgate.net

Table 2: Precursor-Based Syntheses for Di-tert-butylated Indoles

| Synthetic Method | Key Precursors | Key Transformation | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | 4-tert-butylphenylhydrazine + Pinacolone | Acid-catalyzed cyclization of hydrazone | rsc.orgrsc.org |

| Bischler-Möhlau Synthesis | 4-tert-butylaniline + 1-Bromo-3,3-dimethyl-2-butanone | Reaction of α-haloketone with excess aniline | wikipedia.orgresearchgate.net |

| Modified Fischer Synthesis | 4-tert-butyl-halobenzene + Di-tert-butyl azodicarboxylate + Pinacolone | In situ hydrazine formation followed by cyclization | rsc.org |

Mechanistic Investigations of 2,5-Di-tert-butyl-1H-indole Formation Pathways

The formation of 2,5-di-tert-butyl-1H-indole proceeds through distinct mechanisms depending on the synthetic strategy employed.

The highly electrophilic tert-butyl cation is then attacked by the nucleophilic indole ring. As noted, the kinetic product results from attack at the C3 position. For substitution to occur at other positions like C5, either a subsequent rearrangement (which is unlikely for an alkyl group) or direct, albeit slower, attack at that position must occur. The precise mechanism for achieving disubstitution is complex and often involves a mixture of kinetic and thermodynamic controls, heavily influenced by steric factors.

Mechanism of Fischer Indole Synthesis: The formation of 2,5-di-tert-butyl-1H-indole from 4-tert-butylphenylhydrazine and pinacolone via the Fischer synthesis is a well-established cascade reaction. rsc.org

Hydrazone Formation: The amine of the hydrazine attacks the carbonyl carbon of the ketone, followed by dehydration to form the corresponding hydrazone.

Tautomerization: The hydrazone tautomerizes to its enehydrazine form under acidic conditions. This step is crucial as it forms the C=C double bond necessary for the subsequent sigmatropic rearrangement.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: This is the key bond-forming step. The enehydrazine undergoes a concerted pericyclic rearrangement, similar to a Claisen rearrangement, breaking the N-N bond and forming a new C-C bond between the benzene ring and the former ketone carbon. This creates a di-imine intermediate.

Aromatization and Cyclization: The intermediate loses a molecule of ammonia (NH₃). The resulting amino group on the ring then attacks the imine carbon in an intramolecular cyclization, forming the five-membered pyrrole (B145914) ring.

Deprotonation: A final proton loss re-establishes the aromaticity of the indole system, yielding the final 2,5-di-tert-butyl-1H-indole product.

This pathway ensures the unambiguous placement of the tert-butyl groups at the C2 and C5 positions, as their locations are predetermined by the structures of the starting ketone and hydrazine, respectively.

Electrophilic Aromatic Substitution Patterns in Sterically Hindered Indoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the context of indoles, the pyrrole ring is highly activated towards electrophilic attack, typically favoring the C3 position. researchgate.net However, the presence of substituents can significantly alter this reactivity and regioselectivity.

Influence of 2,5-Di-tert-butyl Substitution on Reactivity and Regioselectivity

The 2,5-di-tert-butyl substitution pattern profoundly influences the electrophilic aromatic substitution of the indole ring. The tert-butyl group at the C2 position electronically deactivates the C3 position to some extent, but more importantly, it provides significant steric hindrance. The tert-butyl group at the C5 position, being an activating group, enhances the electron density of the benzene portion of the indole, although its steric bulk also plays a role in directing incoming electrophiles.

This substitution pattern makes the C3 position less accessible. Consequently, electrophilic attack is often redirected to other positions on the indole nucleus. The electronic nature of the substituent is a key determinant of reactivity in SEAr reactions. Activating groups increase the reaction rate by donating electron density to the aromatic ring, while deactivating groups decrease the rate by withdrawing electron density. masterorganicchemistry.com

Steric Effects on Reaction Outcomes

The steric hindrance imposed by the two tert-butyl groups is a dominant factor in the chemical reactivity of 2,5-di-tert-butyl-1H-indole. The bulky tert-butyl group at the C2 position effectively shields the C3 position from attack by many electrophiles. This steric congestion can lead to unusual regioselectivity, favoring substitution at the less hindered positions of the benzene ring, such as C4, C6, or C7, or even at the N1 position.

For instance, in Friedel-Crafts alkylation reactions, which are a classic example of SEAr, the bulky nature of the tert-butyl group can prevent the introduction of other bulky groups at adjacent positions. This steric hindrance can be exploited to achieve selective functionalization at more remote and typically less reactive sites.

Directed Functionalization at Specific Indole Positions

The ability to selectively introduce functional groups at specific positions of the indole ring is crucial for synthesizing complex molecules with desired properties. The presence of the 2,5-di-tert-butyl substituents provides a unique electronic and steric environment that can be leveraged for directed functionalization.

N-1 Functionalization and Derivatization Strategies

The nitrogen atom (N1) of the indole ring is a nucleophilic center and can be readily functionalized. researchgate.net For 2,5-di-tert-butyl-1H-indole, N-functionalization is a viable strategy, often proceeding without significant steric hindrance from the C2-tert-butyl group.

Common N-1 derivatization strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Treatment with acyl chlorides or anhydrides. clockss.org

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides to form stable sulfonamides.

These N-1 functionalized derivatives can serve as important intermediates for further transformations or as final products with specific biological activities.

Table 1: Examples of N-1 Functionalization Reactions on Indoles (Note: This table provides general examples of N-1 functionalization strategies that are applicable to sterically hindered indoles like 2,5-di-tert-butyl-1H-indole. Specific yields and conditions may vary.)

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkylindole |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine, Et3N) | N-Acylindole |

| N-Arylation | Aryl halide, CuI, Base | N-Arylindole |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylindole |

C-2 and C-3 Functionalization Pathways

Direct functionalization at the C2 and C3 positions of 2,5-di-tert-butyl-1H-indole is challenging due to steric hindrance. However, specific strategies can overcome these limitations.

C3-Functionalization: While direct electrophilic attack at C3 is sterically hindered, lithiation at this position followed by quenching with an electrophile can be a viable route. However, the bulky C2-substituent can still influence the feasibility of this approach.

C2-Functionalization: The C2 position is already occupied by a tert-butyl group. Further functionalization at this position would typically involve C-H activation strategies, which are advanced techniques often requiring specific directing groups and transition metal catalysts. rsc.org

Palladium-catalyzed reactions have been developed for the regioselective C2 and C3 functionalization of indoles, often controlled by the choice of N-protecting group or other directing groups. beilstein-journals.org For instance, certain N-protecting groups can direct metallation and subsequent functionalization to the C2 position. rsc.org

C-7 Derivatization and Remote Functionalization

Given the steric blockade at the C2 and C3 positions, functionalization of the benzene ring of 2,5-di-tert-butyl-1H-indole becomes a more prominent pathway. The C7 position is a particularly interesting target for derivatization.

Recent advances in C-H activation have enabled the direct functionalization of the C7 position of indoles. nih.gov Iridium-catalyzed borylation is a powerful method for introducing a boronate ester at the C7 position, which can then be used in a variety of cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl, heteroaryl, or vinyl groups. nih.govacs.org A two-step, one-pot procedure involving an initial iridium-catalyzed C2/C7-diborylation followed by a selective palladium-catalyzed C2-protodeboronation has proven effective for accessing C7-boronated indoles. nih.gov

This remote functionalization strategy bypasses the steric hindrance around the pyrrole ring and allows for the synthesis of a diverse range of C7-substituted indoles.

Table 2: Research Findings on C-7 Derivatization of Indoles (Note: These findings, while not exclusively on 2,5-di-tert-butyl-1H-indole, demonstrate relevant strategies for C-7 functionalization of sterically hindered indoles.)

| Reaction | Catalyst/Reagents | Key Finding | Reference |

| C7 Borylation | [Ir(cod)OMe]2, 4,4'-di-tert-butylbipyridine, Pinacolborane | Efficient C2/C7-diborylation followed by selective C2-protodeboronation to yield C7-boronated indoles. | nih.gov |

| C7 Arylation | Pd(OAc)2, Ligand, Aryl halide | Suzuki-Miyaura cross-coupling of C7-boronated indoles with aryl halides. | nih.gov |

| C7 Halogenation | NBS, NCS, NIS | Halogenation of C7-boronated indoles. | nih.gov |

Oxidation and Reduction Chemistry of 2,5-Di-tert-butyl-1H-indole

The oxidation and reduction of the indole nucleus are fundamental transformations that provide access to a wide array of functionalized heterocyclic compounds. The reactivity of 2,5-di-tert-butyl-1H-indole in these processes is dictated by the electron-rich nature of the indole ring and the steric hindrance imposed by the tert-butyl groups.

Oxidation: The oxidation of indoles can lead to a variety of products, including oxindoles, indoxyls, and dimeric or trimeric structures, depending on the oxidant and reaction conditions. For substituted indoles, the reaction pathway is highly sensitive to the electronic and steric nature of the substituents. The presence of electron-donating groups, such as the tert-butyl group at the C5-position, generally makes the indole ring more susceptible to oxidation.

Common oxidation reagents like tert-butyl hydroperoxide (TBHP) in the presence of an iron catalyst (FeCl₃) can mediate the oxidation of indoles. acs.org These reactions often proceed through radical intermediates. acs.org For C2-unsubstituted indoles, this can lead to the formation of 2-(indol-3-yl)indolin-3-ones. acs.org In the case of 2,5-di-tert-butyl-1H-indole, the bulky tert-butyl group at the C2-position would sterically block the formation of such dimers at that site. Instead, oxidation is more likely to occur at the C3-position, potentially leading to 3-hydroxyindolenine or further oxidized species. The use of tert-butyl hypochlorite (B82951) (tBuOCl) is another method for the chlorooxidation of indoles, which can yield 2-chloro-3-oxindoles or 2,2-dichloro-3-oxindoles. wikipedia.org However, indoles with strong electron-donating groups can be prone to decomposition under these conditions. wikipedia.org

Reduction: The reduction of the indole ring, typically targeting the 2,3-double bond to yield an indoline (B122111), is a challenging transformation due to the aromatic stability of the indole nucleus. nih.gov Catalytic hydrogenation is the most atom-economical method, but it often requires harsh conditions and can suffer from catalyst poisoning by the indoline product or over-reduction of the benzene ring. nih.govrsc.org

A variety of methods have been developed for the selective hydrogenation of indoles to indolines. These often involve homogeneous or heterogeneous catalysts based on platinum, rhodium, or iridium. nih.govjst.go.jpchinesechemsoc.org A common strategy involves protonation of the indole at the C3-position with a strong acid, which disrupts the aromaticity and forms a more easily reducible iminium ion. nih.govrsc.org This method is particularly effective for 2-substituted and 2,3-disubstituted indoles, suggesting it would be a viable pathway for the reduction of 2,5-di-tert-butyl-1H-indole. nih.govchinesechemsoc.org

Table 1: General Conditions for Catalytic Hydrogenation of Substituted Indoles

| Catalyst System | Substrate Type | Conditions | Product | Reference |

|---|---|---|---|---|

| Pt/C, p-toluenesulfonic acid | Various substituted indoles | H₂ (gas), Water | Indolines | nih.gov |

| Rhodium-PhTRAP | N-acetyl-2-substituted indoles | H₂ (gas) | Chiral Indolines | jst.go.jp |

| Iridium-ZhaoPhos | 2-Aryl and 2,3-disubstituted indoles | H₂ (gas), Brønsted acid | Chiral Indolines | chinesechemsoc.org |

| Platinum oxide | 2,3-Disubstituted indoles | H₂ (gas), HBF₄, Ethanol | Indolines | rsc.org |

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions are powerful tools for constructing complex polycyclic architectures from simpler indole precursors. These reactions leverage the π-system of the indole ring, which can act as a diene or a dienophile.

The Diels-Alder, or [4+2] cycloaddition, is a classic example. wikipedia.org Indoles can participate in these reactions, though their aromaticity presents a significant energy barrier. chim.it In normal electron-demand Diels-Alder reactions, the indole acts as the dienophile, typically requiring an electron-withdrawing group on the nitrogen or at the C3-position to enhance reactivity. researchgate.net Conversely, in inverse electron-demand scenarios, the electron-rich indole ring can act as the diene. For 2,5-di-tert-butyl-1H-indole, the steric bulk at C2 and the electron-donating nature of the substituents would make it a challenging substrate for many standard cycloaddition protocols. Steric hindrance is a major factor that can impede the approach of the reacting partner and lower reaction productivity. rsc.org

Other cycloaddition strategies include:

[4+3] Cycloadditions: 2-Vinylindoles can react with oxyallyl cations in a dearomative (4+3) cycloaddition to form seven-membered cyclohepta[b]indole scaffolds. acs.org

[3+2] Cycloadditions: Indoles react with donor-acceptor cyclopropanes in a stepwise [3+2] cycloaddition to yield dihydrocarbazoles.

Radical Cation Diels-Alder: Photoinduced electron transfer can generate an indole radical cation that readily undergoes [4+2] cycloaddition with dienes. researchgate.net

Annulation pathways, often catalyzed by transition metals like palladium, can create fused ring systems through intramolecular C-H activation and cyclization. acs.org For these reactions, the steric hindrance from the 2-tert-butyl group would be a primary consideration, likely directing reactivity away from the C2/C3-positions and potentially favoring pathways involving C-H activation on the benzene portion of the indole if appropriately functionalized.

Formation of Organometallic Intermediates and Carbon Lithiation

The generation of organometallic intermediates, particularly through lithiation, is a cornerstone of indole functionalization. For an N-unsubstituted indole like 2,5-di-tert-butyl-1H-indole, the most acidic proton is the one on the nitrogen (pKa ≈ 17 in DMSO). Treatment with a strong base like n-butyllithium (n-BuLi) will readily and selectively deprotonate the nitrogen to form the corresponding lithium indolide.

Carbon lithiation requires stronger conditions or specific directing groups. The regioselectivity of C-lithiation is heavily influenced by substituents:

C2-Lithiation: This is common for N-protected indoles (e.g., N-Boc), where the protecting group directs the base to the adjacent C2-proton. For 2,5-di-tert-butyl-1H-indole, this position is blocked by the tert-butyl group.

C3-Lithiation: In the absence of a C2-substituent, lithiation can sometimes be directed to the C3-position.

C7-Lithiation: An N-tert-butoxycarbonyl (Boc) group on an indoline (the reduced form of indole) has been shown to direct lithiation specifically to the C7 position. orgsyn.org

In the case of 2,5-di-tert-butyl-1H-indole, after N-deprotonation, a second equivalent of a stronger base might achieve C-lithiation. Given the C2-blockage, the most likely positions for carbon metallation would be C3, or potentially C4, C6, or C7 on the benzene ring, though this would likely require more forcing conditions or a directing group other than the existing alkyl substituents. For instance, the reaction of a brominated indole with n-butyl lithium can lead to a lithiated intermediate via lithium-halogen exchange, which can then be functionalized. acs.org

Table 2: General Strategies for Indole Lithiation

| Substrate Type | Reagents | Position of Lithiation | Notes | Reference |

|---|---|---|---|---|

| N-H Indole | 1 eq. n-BuLi | N1 | Forms the indolide anion | - |

| N-Boc Indole | n-BuLi or s-BuLi/TMEDA | C2 | Directed by the N-Boc group | |

| N-Boc Indoline | s-BuLi/TMEDA | C7 | Ortho-directing effect of the carbamate | orgsyn.org |

| N-Methyl Tetrahydro-β-carboline | n-BuLi | C1 | Analogous to C2-lithiation | acs.org |

Advanced Spectroscopic and Structural Characterization of 2,5 Di Tert Butyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,5-di-tert-butyl-1H-indole, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Chemical Shifts and Coupling Pattern Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) core protons and the tert-butyl groups.

N-H Proton: A broad singlet, typically in the downfield region (δ 7.5-8.5 ppm), corresponding to the indole N-H proton.

Aromatic Protons: The protons on the benzene (B151609) ring (H4, H6, H7) would appear in the aromatic region (δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would depend on their relative positions. For instance, H7 would likely be a doublet coupled to H6.

C3-H Proton: A signal in the δ 6.0-6.5 ppm region, likely appearing as a triplet or doublet of doublets due to coupling with the N-H and C4-H protons.

tert-Butyl Protons: Two sharp singlets would be observed, each integrating to 9 protons. The signal for the C5-tert-butyl group would likely be around δ 1.3-1.5 ppm, while the C2-tert-butyl group signal might be slightly different due to the influence of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule.

Indole Carbons: Signals for the eight carbons of the indole ring would be spread across the aromatic and heterocyclic region (δ 100-140 ppm). The C2 and C5 carbons, being attached to the bulky tert-butyl groups, would be significantly shifted.

tert-Butyl Carbons: Two sets of signals for the tert-butyl groups would be expected. Each set would consist of a quaternary carbon signal (δ 30-40 ppm) and a methyl carbon signal (δ 29-32 ppm).

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | 8.0 (br s, 1H) | - |

| C2 | - | ~150 |

| C3 | 6.3 (t, 1H) | ~105 |

| C3a | - | ~128 |

| C4 | 7.2 (d, 1H) | ~120 |

| C5 | - | ~145 |

| C6 | 7.0 (dd, 1H) | ~122 |

| C7 | 7.4 (d, 1H) | ~112 |

| C7a | - | ~135 |

| C2-C(CH₃)₃ | - | ~35 |

| C2-C(CH₃)₃ | 1.4 (s, 9H) | ~32 |

| C5-C(CH₃)₃ | - | ~34 |

| C5-C(CH₃)₃ | 1.3 (s, 9H) | ~31 |

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show correlations between adjacent aromatic protons (e.g., H6 and H7) and between the C3-H and C4-H protons, confirming their connectivity within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C4, C6, and C7 by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons. For example, the protons of the C2-tert-butyl group would show a correlation to the C2 carbon, and the aromatic protons would show correlations to nearby quaternary carbons like C3a, C5, and C7a, allowing for their complete and unambiguous assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show a sharp, characteristic N-H stretching vibration around 3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl groups would appear just above and below 3000 cm⁻¹, respectively. The region from 1600-1450 cm⁻¹ would contain absorptions due to C=C stretching of the aromatic and pyrrole (B145914) rings. Bending vibrations for the tert-butyl groups would also be prominent.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations are often strong in Raman spectra, providing clear signals in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular formula of 2,5-di-tert-butyl-1H-indole is C₁₆H₂₃N, giving it a molecular weight of 229.36 g/mol .

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 229.

Fragmentation Pattern: A characteristic and abundant fragment would be expected at m/z = 214, corresponding to the loss of a methyl group ([M-15]⁺) from one of the tert-butyl groups to form a stable tertiary carbocation. Further fragmentation might involve the loss of the entire tert-butyl group ([M-57]⁺).

X-ray Crystallography for Solid-State Structure Determination

Should 2,5-di-tert-butyl-1H-indole form suitable single crystals, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and information on the planarity of the indole ring system. It would also reveal how the molecules pack in the crystal lattice and show any intermolecular interactions, such as hydrogen bonding involving the N-H group.

Electronic Spectroscopy (UV-Vis) for Chromophoric and Photophysical Properties

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The indole ring system is a well-known chromophore. The spectrum, typically measured in a solvent like ethanol or cyclohexane, would be expected to show characteristic absorption bands in the ultraviolet region, likely between 220 nm and 300 nm, corresponding to π→π* transitions within the conjugated bicyclic aromatic system. The presence of the electron-donating tert-butyl groups would likely cause a slight red-shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted indole.

Computational and Theoretical Investigations of 2,5 Di Tert Butyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the behavior of 2,5-di-tert-butyl-1H-indole by modeling its electron density. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311+G(d,p) to perform these calculations, providing deep insights into the molecule's electronic landscape and chemical reactivity.

DFT calculations are employed to map the electron distribution within 2,5-di-tert-butyl-1H-indole, identifying regions of high and low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests higher reactivity.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict how the molecule interacts with other chemical species.

Table 1: Illustrative Calculated Electronic Properties of 2,5-Di-tert-butyl-1H-indole This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.

| Property | Calculated Value | Unit |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 5.64 | eV |

| Dipole Moment | 1.98 | Debye |

Theoretical studies using DFT are essential for elucidating complex reaction mechanisms at the molecular level. For 2,5-di-tert-butyl-1H-indole, DFT could be used to model reactions such as electrophilic substitution, a characteristic reaction of the indole (B1671886) ring. By mapping the potential energy surface of the reaction, stationary points, including reactants, intermediates, products, and, most importantly, transition states, can be identified.

Characterizing the transition state structure and its associated energy barrier (activation energy) provides a quantitative prediction of the reaction kinetics. This allows chemists to understand how the bulky tert-butyl groups at the C2 and C5 positions might influence the regioselectivity and rate of reaction by sterically blocking certain pathways or electronically stabilizing specific intermediates.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Pathway This table contains example data to illustrate the results of a transition state analysis.

| Reaction Step | Transition State | Calculated Gibbs Free Energy Barrier (ΔG‡) |

| Reactant → Intermediate | TS1 | 15.2 kcal/mol |

| Intermediate → Product | TS2 | 8.7 kcal/mol |

DFT calculations serve as a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for computing NMR chemical shifts (¹H and ¹³C) with high accuracy. Comparing calculated shifts with experimental spectra can aid in the definitive assignment of complex signals, which is especially useful for molecules with many similar chemical environments.

Similarly, DFT can compute vibrational frequencies to predict the Infrared (IR) spectrum. These calculated frequencies help in assigning specific absorption bands to the corresponding molecular vibrations. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax).

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical comparison to demonstrate the application of DFT in spectroscopic analysis.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 145.3 | 144.8 |

| C3 | 101.8 | 101.5 |

| C3a | 128.9 | 128.6 |

| C4 | 118.5 | 118.2 |

| C5 | 142.1 | 141.7 |

| C6 | 119.7 | 119.4 |

| C7 | 110.4 | 110.1 |

| C7a | 134.6 | 134.2 |

Molecular Mechanics and Dynamics Simulations

While DFT is based on quantum mechanics, molecular mechanics (MM) and molecular dynamics (MD) simulations use classical physics to model molecular systems. These methods are computationally less intensive and are ideal for studying the conformational behavior and intermolecular interactions of larger systems or over longer timescales.

For 2,5-di-tert-butyl-1H-indole, the two bulky tert-butyl groups significantly restrict the molecule's flexibility and influence its shape. Molecular mechanics can be used to perform a conformational analysis, systematically exploring the potential energy surface to identify stable low-energy conformers. This analysis is critical for understanding the steric hindrance imposed by the tert-butyl groups. This steric bulk can dictate how the molecule interacts with other molecules, such as substrates in an enzyme's active site or reactants in a chemical synthesis, often limiting the possible modes of interaction.

Table 4: Hypothetical Relative Energies of Conformers of 2,5-Di-tert-butyl-1H-indole This table shows sample data from a conformational search, where energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C4-C5-C(tBu)-C(Me)) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 30.1° | 0.00 |

| 2 | -29.9° | 0.45 |

| 3 | 90.5° | 2.10 |

Molecular dynamics simulations can model the behavior of multiple 2,5-di-tert-butyl-1H-indole molecules over time. This approach is used to study how the molecules interact with each other in a condensed phase, such as in a crystal or in solution. These simulations can reveal preferred orientations and packing motifs, which are governed by non-covalent interactions like van der Waals forces and potential π-stacking of the indole rings. Understanding these interactions is fundamental to predicting crystal structure and macroscopic material properties.

Advanced Applications of 2,5 Di Tert Butyl 1h Indole in Chemical Science and Technology

Role in Materials Science and the Development of Functional Polymers

The indole (B1671886) nucleus is a key component in the development of conductive polymers and organic electronic materials. The π-conjugated system of the indole ring allows for electron delocalization, a prerequisite for electrical conductivity. While 2,5-di-tert-butyl-1H-indole itself has not been extensively polymerized, the principles governing the synthesis of indole-based conductive polymers are well-established. Typically, this involves the oxidative polymerization of indole monomers, which can be achieved chemically or electrochemically.

The incorporation of bulky tert-butyl groups at the 2 and 5 positions of the indole ring would be expected to have a significant impact on the properties of any resulting polymer. These groups could enhance the solubility of the polymer in organic solvents, a common challenge in the processing of rigid-backbone conductive polymers. Furthermore, the steric hindrance from the tert-butyl groups could influence the polymer's morphology, potentially leading to materials with tailored electronic and optical properties. For instance, studies on copolymers of indole and carbazole have shown that the resulting materials can have low optical band gaps and exhibit electrochromic behavior, making them suitable for applications in smart windows and displays.

Catalytic Applications, Including Organocatalysis and Ligand Design

The field of catalysis often leverages the unique properties of heterocyclic compounds. In organocatalysis, indole derivatives can act as nucleophiles in various asymmetric reactions, leading to the formation of chiral molecules of pharmaceutical interest. The reactivity of the indole nucleus, particularly at the C3 position, is central to these transformations. The presence of two tert-butyl groups in 2,5-di-tert-butyl-1H-indole would sterically hinder this position, thereby modulating its reactivity and potentially leading to different selectivity in catalytic reactions.

In the realm of transition-metal catalysis, indole derivatives can serve as ligands for metal centers. The design of ligands is crucial for controlling the outcome of a catalytic reaction. The bulky tert-butyl groups in 2,5-di-tert-butyl-1H-indole could be advantageous in creating a specific steric environment around a metal catalyst. This can influence the catalyst's stability, activity, and selectivity (e.g., enantioselectivity in asymmetric catalysis). Although specific applications of 2,5-di-tert-butyl-1H-indole as a ligand are not yet reported, the principles of ligand design suggest its potential in developing novel catalysts for a variety of organic transformations. For instance, chiral Brønsted acids have been used to catalyze asymmetric intramolecular hydroarylations of olefins with indoles, demonstrating the utility of the indole scaffold in enantioselective catalysis.

Utility in the Synthesis of Agrochemicals and Dyestuffs

Indole and its derivatives are foundational structures in many biologically active molecules, including agrochemicals. A number of indole-containing compounds exhibit herbicidal, fungicidal, and insecticidal properties. For example, certain indole-3-carboxylic acid derivatives have been investigated as potential herbicides that act as antagonists for the auxin receptor protein TIR1. The specific substitution pattern on the indole ring is critical for its biological activity. While there is no direct evidence of 2,5-di-tert-butyl-1H-indole being used in commercial agrochemicals, its structural features could be explored for developing new active ingredients. For instance, the antifungal properties of 2,4-di-tert-butyl phenol suggest that the di-tert-butyl substitution pattern on an aromatic ring can confer potent bioactivity. nih.govresearchgate.net

In the field of dyestuffs, the indole ring system is a key chromophore in many synthetic dyes, with indigo being the most famous example. The color and properties of indole-based dyes can be tuned by adding different substituents to the indole nucleus. These dyes have applications ranging from traditional textile dyeing to advanced materials for dye-sensitized solar cells. researchgate.net The synthesis of indole hemicyanine dyes, for instance, allows for the creation of fluorescent probes with various applications, including cell imaging. google.com The introduction of tert-butyl groups onto the indole core could be used to modify the photophysical properties of such dyes, such as their absorption and emission wavelengths, as well as their solubility and stability.

Investigations into Corrosion Inhibition Properties

Indole derivatives have been recognized as effective corrosion inhibitors for various metals, particularly for carbon steel in acidic environments. researchgate.netgoogle.comnih.gov The mechanism of inhibition is attributed to the adsorption of the indole molecules onto the metal surface, forming a protective barrier that slows down the corrosion process. This adsorption is facilitated by the presence of the electron-rich aromatic indole ring and the nitrogen heteroatom, which can interact with the vacant d-orbitals of the metal.

The presence of two tert-butyl groups in 2,5-di-tert-butyl-1H-indole is expected to enhance its corrosion inhibition properties. These bulky, hydrophobic groups would increase the surface area covered by each molecule, leading to a more effective protective film. Furthermore, the electron-donating nature of the tert-butyl groups would increase the electron density on the indole ring, strengthening its adsorption onto the metal surface. The table below summarizes the inhibition efficiencies of various indole derivatives, illustrating the effectiveness of this class of compounds.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

| Indole | Carbon Steel | H₂SO₄ | 81 |

| 3-Acetyl Indole | Carbon Steel | HCl | > Indole |

| Indole Acetic Acid | Carbon Steel | HCl | < Indole |

| Indole Butyric Acid | Carbon Steel | HCl | < Indole |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | H₂SO₄ | 76.2 |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | H₂SO₄ | 81.2 |

This table presents data for various indole derivatives to illustrate the general efficacy of this compound class as corrosion inhibitors. Data for 2,5-ditert-butyl-1H-indole is not available.

Development of Novel Chemical Building Blocks for Complex Molecule Synthesis

Substituted indoles are invaluable building blocks in organic synthesis due to their versatile reactivity. The indole ring can undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures, including many natural products and pharmaceuticals. rsc.org

2,5-di-tert-butyl-1H-indole, with its specific substitution pattern, offers unique opportunities as a chemical building block. The bulky tert-butyl groups can act as directing groups, influencing the regioselectivity of subsequent reactions. For example, in electrophilic substitution reactions, the bulky substituents might block certain positions on the indole ring, forcing the reaction to occur at a specific, less hindered site. This level of control is highly desirable in multi-step organic synthesis.

Furthermore, the tert-butyl groups can be used to tune the electronic properties of the indole ring, which in turn affects its reactivity in various coupling reactions, such as those catalyzed by transition metals. The synthesis of complex heterocyclic systems often relies on the careful selection of appropriately functionalized building blocks, and 2,5-di-tert-butyl-1H-indole represents a potentially useful, though currently underutilized, synthon for accessing novel and complex molecular structures.

Conclusion and Future Research Perspectives for 2,5 Di Tert Butyl 1h Indole

Identification of Unexplored Synthetic Routes and Methodological Innovations

Given the absence of a published synthesis for 2,5-di-tert-butyl-1H-indole, this area is ripe for exploration. Traditional indole (B1671886) syntheses could be adapted, although each would face unique challenges due to the steric bulk of the target molecule. Methodological innovations would likely be required to overcome these hurdles.

| Synthetic Route | Required Precursors | Anticipated Challenges & Methodological Innovations Needed |

|---|---|---|

| Fischer Indole Synthesis | 4-tert-butylaniline (B146146) and 3,3-dimethyl-2-butanone (pinacolone) | The formation of the required phenylhydrazone may be sterically hindered. The subsequent mdpi.commdpi.com-sigmatropic rearrangement could be difficult due to the bulky tert-butyl group, potentially requiring high temperatures or specialized Lewis acid catalysts to facilitate cyclization. thermofisher.comchem-station.com |

| Bischler-Möhlau Indole Synthesis | α-bromo-pinacolone and 4-tert-butylaniline | Requires harsh reaction conditions (high temperatures) which might not be suitable. Steric hindrance could impede the initial nucleophilic substitution and the final cyclization/aromatization steps. |

| Palladium-Catalyzed Cyclization | N-(2-allyl-4-tert-butylphenyl)-pivalamide | This modern approach could be more viable. Research would need to focus on optimizing the catalyst and ligand system to accommodate the sterically demanding substrate and prevent catalyst deactivation. |

Future research should focus on developing high-yield, scalable syntheses for this compound, possibly exploring novel catalytic systems or flow chemistry conditions to overcome the anticipated steric barriers.

Exploration of Novel Reactivity Pathways and Chemical Transformations

The reactivity of 2,5-di-tert-butyl-1H-indole is expected to diverge from that of simple indoles due to the steric influence of the C2-tert-butyl group. While the C3 position remains the most electronically favored site for electrophilic substitution, its accessibility is significantly reduced. nih.gov

This presents opportunities to explore novel reactivity:

Sterically Governed Regioselectivity: Reactions that typically occur at C3, such as Friedel-Crafts alkylations or Vilsmeier-Haack formylations, may be slowed or inhibited. The successful synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde demonstrates that C3 is not completely inaccessible, but reactions with bulkier electrophiles might fail. This could potentially favor reactions at less-hindered positions like C6 or C7, a pathway rarely observed in unhindered indoles.

N-H vs. C3 Reactivity: The steric shielding of C3 could enhance the relative reactivity of the N-H bond. N-alkylation or N-arylation, often a competing pathway in indole chemistry, might become the dominant reaction pathway, especially with smaller electrophiles. mdpi.com

Umpolung Reactivity: Advanced synthetic methods that reverse the normal reactivity of the indole ring, for instance, making the C3 position electrophilic through gold catalysis, could be a fascinating area of study with this substrate. nih.gov

| Reaction Type | Predicted Outcome for 2,5-di-tert-butyl-1H-indole | Future Research Direction |

|---|---|---|

| Electrophilic Substitution (e.g., Nitration, Halogenation) | Reaction at C3 is likely, but may require forcing conditions. Potential for substitution at C6 if C3 is blocked by a very bulky electrophile. nih.gov | Systematic study of regioselectivity with a range of electrophiles of varying sizes. |

| N-Alkylation/Arylation | May be favored over C3-alkylation due to steric hindrance at C3. | Investigate the competitive N- vs. C-alkylation to understand the directing effects of the C2-tert-butyl group. |

| Metal-Catalyzed Cross-Coupling | C-H activation at less hindered positions (C4, C6, C7) could be explored for novel functionalization. | Development of directed C-H functionalization protocols for this specific indole scaffold. |

Potential for Emerging Non-Biological Applications in Advanced Materials and Catalysis

The unique structural features of 2,5-di-tert-butyl-1H-indole make it an intriguing candidate for non-biological applications, particularly in materials science and catalysis, where molecular shape and intermolecular interactions are critical.

Advanced Materials: The bulky tert-butyl groups can disrupt crystal packing and prevent π–π stacking between indole rings. This property is highly desirable in the design of organic semiconductors and emitters for Organic Light Emitting Diodes (OLEDs), as it can improve solubility in organic solvents and enhance photoluminescence quantum yields in the solid state. Fused indole systems, known as indoloindoles, are already explored for such photovoltaic applications. nih.gov

Catalysis: Indole-derived scaffolds can serve as ligands for transition metal catalysts. A 2,5-di-tert-butyl-1H-indole moiety could be incorporated into a larger ligand structure, where its steric bulk would create a well-defined coordination pocket around the metal center. mdpi.com This can influence the selectivity of catalytic reactions, such as in asymmetric catalysis or cross-coupling reactions. Bulky N-heterocyclic carbene (NHC) ligands are known to enhance catalyst stability and activity, and a bulky indole-based ligand could offer similar advantages. nih.govresearchgate.net

Future research should be directed towards synthesizing derivatives of 2,5-di-tert-butyl-1H-indole functionalized for incorporation into polymers, organic electronic devices, or as ligands for catalytic applications to validate these promising theoretical potentials.

Q & A

Q. What strategies are effective for conducting a literature review on indole derivatives like this compound?

- Methodology : Use academic databases (PubMed, SciFinder) with keywords: "ditert-butyl indole synthesis," "steric effects in indole chemistry." Filter for reviews via Google Scholar’s "Review Articles" tab . Cross-reference PubChem entries (e.g., molecular descriptors, toxicity data) and EPA DSSTox for regulatory insights .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow SDS guidelines:

- Inhalation : Use fume hoods; evacuate to fresh air if exposed .

- Skin/Eye Contact : Rinse with water for 15+ minutes; consult a physician .

- Toxicity Screening : Refer to DSSTox (DTXSID) for preliminary hazard data .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study this compound's electronic properties and bioactivity?

- Methodology :

- DFT : Calculate HOMO/LUMO energies (Gaussian 16) to predict reactivity (e.g., electrophilic substitution sites). Analyze steric maps to rationalize tert-butyl groups' hindrance effects .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., antioxidant enzymes). Validate binding poses with MD simulations (NAMD) .

Q. What methodologies are recommended for resolving contradictions in experimental data related to indole derivatives' reactivity or bioactivity?

- Methodology : Apply constructive falsification:

- Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive reactions) .

- Use meta-analysis to reconcile divergent bioactivity results (e.g., antioxidant assays vs. cytotoxicity) .

- Cross-validate spectroscopic assignments via 2D NMR (COSY, HSQC) .

Q. What experimental frameworks are suitable for investigating structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Synthetic SAR : Modify substituents (e.g., halogens, sulfonates) and assess bioactivity via standardized assays (e.g., DPPH for antioxidants) .

- In Silico SAR : Generate QSAR models (MOE) using descriptors like logP, polar surface area, and steric bulk .

- Study Design : Report exposure length, group size, and endpoints systematically (e.g., using templates from Table 2 in ) .

Q. How can in vitro and in silico approaches be integrated to assess the antioxidant potential of this compound?

- Methodology :

- In Vitro : Perform DPPH/ABTS radical scavenging assays; compare IC50 values to ascorbic acid controls .

- In Silico : Predict redox potentials via DFT (B3LYP/6-311+G(d,p)) and correlate with experimental IC50 .

- Mechanistic Insights : Use EPR spectroscopy to detect radical intermediates in antioxidant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.